molecular formula C22H15F2NO3S B2890696 [6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114872-25-1

[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2890696
CAS No.: 1114872-25-1
M. Wt: 411.42
InChI Key: DAYHHRZARXLGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core with sulfone (1,1-dioxido) functionality. Key structural features include:

  • Fluorine substituents: A fluorine atom at position 6 of the benzothiazin ring and a 3-fluorophenyl group at position 2.
  • Aromatic substituents: A 4-methylphenyl group attached via a methanone linkage at position 2.
  • Electronic profile: The sulfone group enhances polarity, while fluorine atoms contribute to electron-withdrawing effects and metabolic stability.

This structure is analogous to several benzothiazine-based compounds reported in recent literature, with variations in substituents impacting physicochemical and pharmacological properties .

Properties

IUPAC Name

[6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S/c1-14-5-7-15(8-6-14)22(26)21-13-25(18-4-2-3-16(23)11-18)19-12-17(24)9-10-20(19)29(21,27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYHHRZARXLGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the benzothiazine derivatives family. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. Understanding its biological mechanisms, effects, and potential therapeutic applications is crucial for future research and development.

  • Molecular Formula : C23H17F2NO5S
  • Molecular Weight : 457.4 g/mol
  • CAS Number : 1114652-72-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluoro and methoxy groups enhances its binding affinity and specificity. These modifications can lead to inhibition or activation of various biological pathways, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

Studies have shown that benzothiazine derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potent antitumor properties .

Antimicrobial Properties

Recent investigations into similar benzothiazine compounds have revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis and inhibit growth .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through in vitro studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which may have implications for treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzothiazine derivatives on the A549 lung cancer cell line. The results indicated that compounds with similar structures to 6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibited IC50 values ranging from 0.5 to 5 µM, showcasing their potential as anticancer agents.
  • Antimicrobial Activity : Another research project focused on the antibacterial properties of benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 10 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 = 0.5 - 5 µM
AntimicrobialEffective at 10 µg/mL
Anti-inflammatoryInhibition of cytokines

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes structural differences and similarities among benzothiazine derivatives:

Compound Name Molecular Formula Substituents (Benzothiazin Ring) Aryl Group (Position 2) Molecular Weight (g/mol) Key Features Reference ID
Target Compound C24H17F2NO3S* 6-F, 4-(3-Fluorophenyl) 4-Methylphenyl ~449.4 Dual fluorine, sulfone -
4-(3,5-Dimethoxyphenyl)-6-fluoro-...methanone C25H22FNO5S 6-F, 4-(3,5-Dimethoxyphenyl) 2,4-Dimethylphenyl 467.51 Methoxy groups, bulkier substituents
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-...]methanone C25H22FNO7S 6-F, 4-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl 499.51 Increased polarity (4 methoxy)
4-(4-Butylphenyl)-1,1-dioxido-...methanone C24H23NO3S 4-(4-Butylphenyl) Phenyl 405.5 Alkyl chain, no fluorine
{4-[4-(Dimethylamino)phenyl]-6-fluoro-...}(2,4-dimethylphenyl)methanone C25H23FN2O3S 6-F, 4-(4-Dimethylaminophenyl) 2,4-Dimethylphenyl 450.5 Electron-donating dimethylamino
4-(3-Chloro-4-methylphenyl)-6-fluoro-...methanone C24H19ClFNO4S 6-F, 4-(3-Chloro-4-methylphenyl) 4-Ethoxyphenyl 471.9 Chlorine, ethoxy substituents

*Estimated based on analogous compounds.

Key Observations :

  • Fluorine vs.
  • Sulfone vs. Thioether: The 1,1-dioxido group (sulfone) increases polarity and oxidative stability compared to non-oxidized sulfur analogs .
  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in enhances electron density, contrasting with the electron-withdrawing fluorine in the target compound.
Physicochemical Properties
  • Solubility : Methoxy and ethoxy groups (e.g., ) enhance water solubility compared to the target compound’s hydrophobic 4-methylphenyl group.
  • Lipophilicity : Fluorine atoms and the sulfone group balance lipophilicity, favoring blood-brain barrier penetration in drug design .
  • Stability : Sulfone derivatives resist metabolic oxidation better than thioethers, as seen in ’s benzo-1,4-oxathiins .
Pharmacological Implications
  • Fluorine Impact : Dual fluorine atoms in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Dimethylamino Analogues: Electron-rich dimethylamino groups () could improve interactions with charged residues in target proteins.
  • Chloro Derivatives : Chlorine’s bulkiness () might hinder binding but improve selectivity for certain receptors.

Q & A

Q. Table 1: Substituent Effects on Cytotoxicity (HeLa Cells)

Substituent PositionIC₅₀ (µM)logP
6-F, 4-(3-F-Ph)2.13.8
6-Cl, 4-(4-MeO-Ph)8.72.9
6-H, 4-(2-F-Ph)>504.1
Source: Adapted from .

Basic: How should researchers validate computational docking predictions experimentally?

Answer:

Target Selection : Prioritize high-scoring targets from docking (e.g., EGFR kinase).

Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) .

Mutagenesis : Modify predicted binding residues (e.g., EGFR L858R) to confirm interaction necessity .
Example: A 2023 study validated a predicted IC₅₀ of 1.2 µM via SPR (KD = 0.9 µM) .

Advanced: What statistical methods address variability in biological replicate data?

Answer:

  • ANOVA : Identify significant differences across experimental groups (e.g., dose-response curves).
  • Grubbs’ Test : Remove outliers in triplicate datasets.
  • Bootstrap Analysis : Estimate confidence intervals for IC₅₀ values .
    Case Study: A 2024 HSI study reduced data variability by 30% using bootstrapping with 1,000 iterations .

Basic: What in vitro ADME assays are critical for preclinical profiling?

Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Microsomal Stability : Incubate with liver microsomes; calculate half-life .
  • CYP Inhibition : Fluorescent assays for CYP3A4/2D6 .

Advanced: How can in silico models predict pharmacokinetic liabilities?

Answer:

  • QSAR : Relate molecular descriptors (e.g., topological polar surface area) to bioavailability.
  • PBPK Modeling : Simulate absorption/distribution using GastroPlus™.
  • Metabolite Prediction : Use GLORY or MetaSite to identify Phase I/II metabolites .

Basic: What analytical techniques confirm compound purity and identity?

Answer:

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
  • NMR : ¹H/¹³C spectra to verify substituent positions (e.g., fluorine coupling patterns) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ = 452.12 m/z) .

Advanced: How can structural modifications enhance blood-brain barrier (BBB) penetration?

Answer:

  • logP Optimization : Aim for 2–5 via fluorination or methyl group addition.
  • PSA Reduction : Replace polar groups (e.g., morpholine → methylpiperazine) .
  • Transporter-Mediated Uptake : Introduce prodrug moieties targeting LAT1 transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.